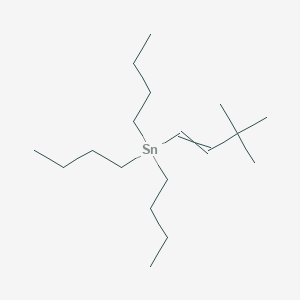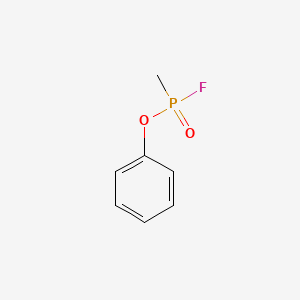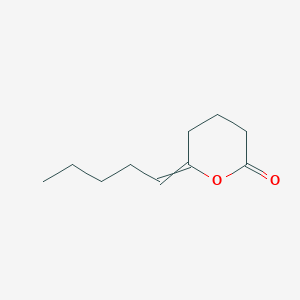
Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- is a substituted cyclohexane derivative Cyclohexane is a common cycloalkane with the molecular formula C₆H₁₂ The compound is characterized by the presence of an ethoxy group at the second position, a methyl group at the fourth position, and an isopropyl group at the first position on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with cyclohexanone, the compound can be synthesized through a series of steps including:
Ethoxylation: Introduction of the ethoxy group at the second position using ethyl alcohol and an acid catalyst.
Methylation: Introduction of the methyl group at the fourth position using methyl iodide and a base.
Isopropylation: Introduction of the isopropyl group at the first position using isopropyl bromide and a base.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ethoxy group to an ethyl group or the isopropyl group to a propyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles include sodium iodide (NaI) and ammonia (NH₃).
Major Products:
Oxidation: Formation of 2-hydroxy-4-methyl-1-(1-methylethyl)cyclohexane.
Reduction: Formation of 2-ethyl-4-methyl-1-(1-methylethyl)cyclohexane.
Substitution: Formation of 2-iodo-4-methyl-1-(1-methylethyl)cyclohexane.
Applications De Recherche Scientifique
Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The ethoxy and isopropyl groups may enhance its lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane fluidity or permeability.
Comparaison Avec Des Composés Similaires
- Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-
- Cyclohexane, 2-ethoxy-4-methyl-1-(1-ethyl)-
- Cyclohexane, 2-ethoxy-4-methyl-1-(1-propyl)-
Comparison: Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The isopropyl group at the first position also contributes to its distinct chemical and physical properties, such as boiling point, solubility, and steric effects in reactions.
Propriétés
Numéro CAS |
164351-97-7 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
2-ethoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H24O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3 |
Clé InChI |
XZAREUVKALEUIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(CCC1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


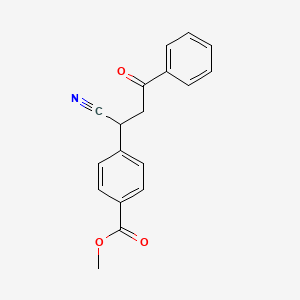
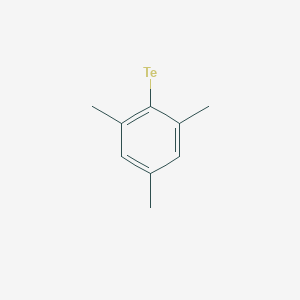

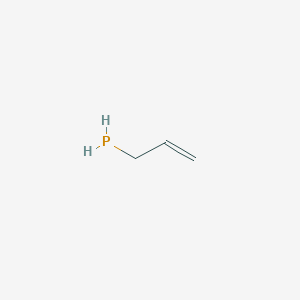
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
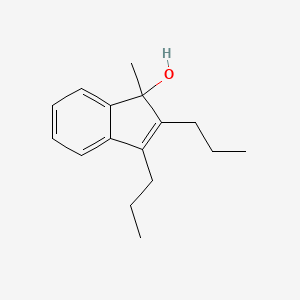

![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
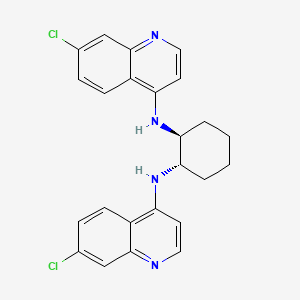
![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
